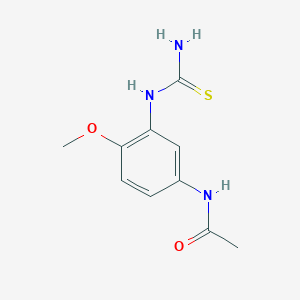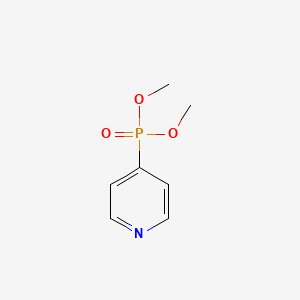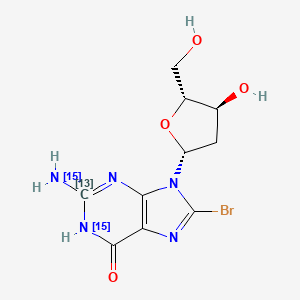
8-Bromo-2'-deoxyguanosine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2’-deoxyguanosine-13C,15N2: is a modified nucleoside analog where the guanine base is substituted with a bromine atom at the 8th position, and the sugar moiety is labeled with carbon-13 and nitrogen-15 isotopes. This compound is often used in biochemical and molecular biology research due to its unique properties and isotopic labeling, which allows for detailed studies of nucleic acid interactions and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine-13C,15N2 typically involves the bromination of 2’-deoxyguanosineThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of 8-Bromo-2’-deoxyguanosine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions: 8-Bromo-2’-deoxyguanosine-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the guanine base.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Oxidation Products: Oxidized forms of guanosine, such as 8-oxo-2’-deoxyguanosine.
Hydrolysis Products: Free guanine base and deoxyribose sugar.
科学的研究の応用
Chemistry: 8-Bromo-2’-deoxyguanosine-13C,15N2 is used as a probe in nucleic acid chemistry to study the effects of bromine substitution on DNA structure and function .
Biology: In biological research, this compound is used to investigate DNA-protein interactions, DNA repair mechanisms, and the effects of DNA damage .
Medicine: The isotopic labeling of 8-Bromo-2’-deoxyguanosine-13C,15N2 makes it valuable in medical research for tracking metabolic pathways and studying the pharmacokinetics of nucleoside analogs .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools .
作用機序
The mechanism of action of 8-Bromo-2’-deoxyguanosine-13C,15N2 involves its incorporation into DNA, where the bromine atom can induce structural changes and affect base pairing. The isotopic labels allow for precise tracking and analysis of the compound’s interactions with DNA and proteins. The bromine substitution can also lead to the formation of DNA adducts, which are useful in studying DNA damage and repair pathways .
類似化合物との比較
8-Oxo-2’-deoxyguanosine-13C,15N2: Another modified nucleoside used to study oxidative DNA damage.
2-Amino-8-bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: A similar compound with a different substitution pattern.
Uniqueness: 8-Bromo-2’-deoxyguanosine-13C,15N2 is unique due to its specific isotopic labeling and bromine substitution, which provide distinct advantages in studying nucleic acid chemistry and biology. The isotopic labels enable detailed tracking and analysis, while the bromine atom allows for unique interactions and modifications in DNA .
特性
分子式 |
C10H12BrN5O4 |
|---|---|
分子量 |
349.12 g/mol |
IUPAC名 |
2-(15N)azanyl-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1/i10+1,12+1,15+1 |
InChIキー |
MKDXZFVCXWXGBQ-LDCJNGBASA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


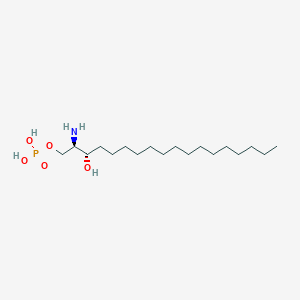
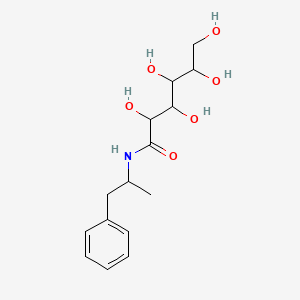
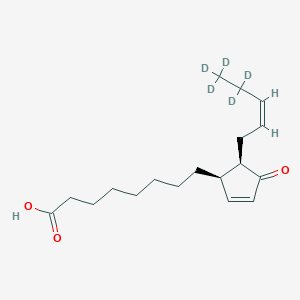
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
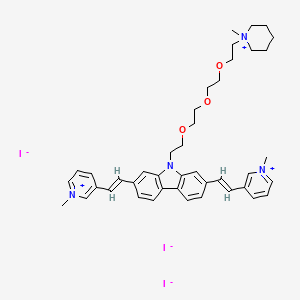

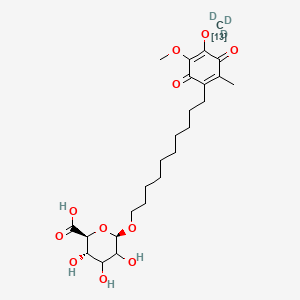
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)

